Chemical structure analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid Abstract This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-Bromo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Structure Analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a multi-faceted and self-validating approach to its characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical choice and interpretation.
Introduction and Significance
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with both a carboxylic acid and a bromophenoxy group.[1] Pyrazine derivatives are a vital class of heterocyclic compounds that serve as important intermediates for pharmaceuticals and agricultural chemicals.[2][3] The constituent functional groups—a bromine atom, an ether linkage, a carboxylic acid, and an aromatic pyrazine core—impart a unique combination of reactivity, electrophilicity, and potential for hydrogen bonding.[1] These features make it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its structure is the foundational prerequisite for any application, from drug design to materials engineering.
This guide establishes a robust analytical workflow to confirm the identity and purity of this compound, emphasizing the synergy between different spectroscopic techniques.
Physicochemical Properties
A summary of the key computed and reported properties of the target compound is essential before commencing any analytical work.
The definitive confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple, independent analytical methods. The workflow presented here ensures that the data from each step corroborates the others, forming a self-validating system.
Caption: Overall workflow for the structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.
A Technical Guide to the Agrochemical Potential of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Agrochemical Development Professionals Executive Summary The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. This guide delves into the untapped potential of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, a molecule that synergistically combines two privileged scaffolds in pesticide discovery: the pyrazine ring and a phenoxy ether linkage. While direct research on this specific compound is nascent, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a versatile lead structure for a new generation of herbicides, fungicides, and insecticides. This document synthesizes existing literature on related compounds to propose potential applications, hypothesize modes of action, and outline a clear research and development pathway, from chemical synthesis to biological validation and lead optimization.
Introduction: The Quest for Novel Agrochemical Scaffolds
The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. However, the dual pressures of evolving pest resistance and stricter regulatory landscapes demand the discovery of agrochemicals with novel modes of action and improved safety profiles. A proven strategy in this endeavor is the exploration of "privileged scaffolds"—core molecular structures that are known to interact with a range of biological targets.
The pyrazine ring, a nitrogen-containing heterocycle, is a well-established component in pharmaceuticals and has shown significant promise in agrochemicals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][3][4][5] Similarly, the phenoxy ether linkage is a critical feature in many commercial pesticides, including aryloxyphenoxypropionate herbicides and pyrethroid insecticides.[6][7] This moiety often enhances molecular stability, lipid solubility, and cell membrane penetration, which are crucial for efficacy.[6]
This guide focuses on the potential of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid , a compound that strategically integrates these two powerful motifs. Its structure suggests a high potential for biological activity, making it a compelling candidate for a new line of agrochemical research. We will explore its synthetic feasibility, potential applications based on structure-activity relationships (SAR) of related compounds, and the experimental workflows required to validate its promise.
Chemical Structure of the Core Compound:
Property
Value
IUPAC Name
5-(4-bromophenoxy)pyrazine-2-carboxylic acid
Molecular Formula
C₁₁H₇BrN₂O₃
Molecular Weight
307.09 g/mol
CAS Number
Not available (as of early 2026)
Proposed Synthesis and Chemical Profile
The synthesis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is theoretically straightforward, leveraging established reactions in heterocyclic chemistry. A plausible and efficient route involves a nucleophilic aromatic substitution (SNAAr) reaction.
Synthetic Workflow
The proposed synthesis starts from commercially available 5-bromopyrazine-2-carboxylic acid.[8][9] The key step is the ether linkage formation with 4-bromophenol.
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol
Preparation: To a solution of 5-bromopyrazine-2-carboxylic acid in a polar aprotic solvent like dimethylformamide (DMF), add 4-bromophenol.
Reaction: Add a suitable base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the phenol.
Heating: Heat the reaction mixture to a temperature typically between 80-120°C to drive the SNAAr reaction, where the phenoxide displaces the bromine atom on the pyrazine ring.
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, acidified, and extracted. The final product can be purified using standard techniques like recrystallization or column chromatography.
Potential Agrochemical Applications & Hypothesized Modes of Action
The hybrid structure of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid allows us to hypothesize several potential applications by examining the known activities of its constituent parts.
Herbicidal Potential
Many commercial herbicides utilize the phenoxy or pyrazine scaffolds. The combination of these in the target molecule suggests a strong possibility of herbicidal action.
Photosynthesis Inhibition: Substituted pyrazine-2-carboxamides have been shown to inhibit photosynthesis, specifically by targeting the oxygen evolution rate in chloroplasts.[1][10] This is a common mode of action for herbicides that interfere with Photosystem II (PSII).
ACCase Inhibition: Aryloxyphenoxypropionate ("fop") herbicides are potent inhibitors of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses.[6][7] The phenoxy portion of the target molecule is a key structural alert for this class of activity.
PPO Inhibition: Protoporphyrinogen Oxidase (PPO) inhibitors are another major class of herbicides that often contain a diaryl ether structure, for which phenoxypyridine is a known bioisostere.[6][11] These herbicides disrupt chlorophyll biosynthesis, leading to rapid cell death.
Caption: Hypothesized herbicidal modes of action.
Fungicidal Potential
Pyrazine carboxamides are structurally related to the highly successful succinate dehydrogenase inhibitor (SDHI) class of fungicides.[12][13] This makes a fungicidal application highly plausible.
SDHI Activity: SDHIs block the fungal respiratory chain at Complex II (succinate dehydrogenase), leading to a shutdown of cellular energy production. Many commercial SDHIs are pyrazole or pyridine carboxamides. The pyrazine-2-carboxylic acid core of our target molecule is a close analogue and warrants investigation for this mode of action.
Mitochondrial Complex I Inhibition: Some fungicides containing a phenoxypyridine structure have been found to target mitochondrial complex I.[6] This provides another potential mechanism for disrupting fungal respiration.
Caption: Hypothesized fungicidal modes of action.
Proposed Experimental Validation
A structured, phased approach is essential to validate the agrochemical potential of this molecule.
Primary Biological Screening
The initial step is to screen the synthesized compound for broad-spectrum activity.
Table 1: Proposed Panel for Primary Screening
Activity Type
Target Organisms (Examples)
Assay Type
Herbicidal
Setaria viridis (Green foxtail), Amaranthus retroflexus (Redroot pigweed), Lolium rigidum (Ryegrass), Glycine max (Soybean - for selectivity)
Preparation: Prepare a stock solution of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid in a suitable solvent (e.g., DMSO).
Serial Dilution: Perform serial dilutions in 96-well microtiter plates using a liquid growth medium (e.g., Potato Dextrose Broth).
Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.
Incubation: Incubate the plates under optimal growth conditions (temperature, humidity) for 3-7 days.
Assessment: Measure fungal growth inhibition, typically by optical density (OD) readings, and calculate the EC₅₀ (half-maximal effective concentration) value. Commercial fungicides should be used as positive controls.
Structure-Activity Relationship (SAR) and Lead Optimization
Should the parent compound show promising activity, it serves as an excellent starting point for a lead optimization program. The structure offers several sites for chemical modification to enhance potency, selectivity, and spectrum of activity.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Accelerated Synthesis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive guide to the synthesis of 5-(4-bromophenoxy)pyrazine-2-carboxylic acid and its derivatives, a scaffold of significant interest in medicinal chemistry. We present a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes and improves yields compared to conventional heating methods.[1][2] The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. We detail the underlying mechanism, provide step-by-step experimental protocols for synthesis and derivatization, and offer insights into reaction optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a validated, rapid, and scalable pathway to this valuable class of compounds.
Introduction: The Significance of Pyrazines & Microwave Synthesis
Pyrazine-containing compounds are a vital class of N-heterocycles that form the core of numerous FDA-approved drugs and clinical candidates.[3] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design, with applications ranging from oncology to infectious diseases.[3][4] The target scaffold, 5-(4-bromophenoxy)pyrazine-2-carboxylic acid, combines the pyrazine core with a bromophenoxy group, offering a key site for further diversification through cross-coupling reactions, and a carboxylic acid handle for amide or ester library synthesis.[4][5]
Traditional synthesis of such compounds often relies on conventional heating methods that require long reaction times and can lead to the formation of side products.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that leverages the ability of microwaves to directly and uniformly heat polar reaction mixtures. This direct energy transfer, occurring through dipolar polarization and ionic conduction mechanisms, results in remarkable reaction rate accelerations, often reducing synthesis times from many hours to mere minutes.[1][8] Consequently, MAOS frequently delivers higher product yields, improved purity profiles, and enhanced energy efficiency, making it an ideal technology for modern chemical synthesis.[6][9][10]
Reaction Principle and Mechanism
The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide ion, generated in situ from 4-bromophenol and a suitable base, acts as the nucleophile. It attacks the electron-deficient pyrazine ring at the carbon atom bearing a leaving group (e.g., a chlorine atom), proceeding through a resonance-stabilized Meisenheimer intermediate. Subsequent expulsion of the leaving group re-aromatizes the ring to yield the desired ether linkage.
The electron-withdrawing nitrogen atoms of the pyrazine ring are crucial as they activate the ring towards nucleophilic attack, facilitating the SNAr reaction.[11] Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier for the formation of the Meisenheimer complex.[12]
Caption: Proposed mechanism for the SNAr reaction.
Experimental Workflow and Protocols
The synthesis is a two-stage process: (1) Microwave-assisted SNAr reaction to form the core ether structure, followed by optional saponification if starting from an ester. (2) Derivatization of the carboxylic acid group to generate a library of amides or esters.
Equipment: Microwave reactor (e.g., CEM Discover, Biotage Initiator), round-bottom flasks, magnetic stirrer, rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates, and flash chromatography system.
Protocol 1: Synthesis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 5-chloropyrazine-2-carboxylate (1.0 mmol, 186.6 mg), 4-bromophenol (1.2 mmol, 207.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
Solvent Addition: Add 4 mL of anhydrous N,N-dimethylformamide (DMF).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. Note: The reaction should be monitored by TLC for the disappearance of the starting material.
Work-up and Extraction: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Separate the layers and extract the aqueous phase twice more with 30 mL of ethyl acetate.
Washing: Combine the organic layers and wash with water (2 x 40 mL) and then with brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
Saponification: Dissolve the crude ethyl 5-(4-bromophenoxy)pyrazine-2-carboxylate in a mixture of THF (10 mL) and water (5 mL). Add lithium hydroxide (LiOH) (3.0 mmol, 71.8 mg) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitor by TLC).
Acidification and Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and acidify to pH ~2-3 with 1M HCl. The product will precipitate out of solution.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford 5-(4-bromophenoxy)pyrazine-2-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of an Amide Derivative (Example)
Reaction Setup: To a dry round-bottom flask, add 5-(4-bromophenoxy)pyrazine-2-carboxylic acid (1.0 mmol, 295.1 mg), the desired amine (e.g., morpholine, 1.1 mmol, 95.8 mg), and a coupling agent such as HATU (1.2 mmol, 456.3 mg) in 5 mL of anhydrous DMF.
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL).
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1 (steps 4-5). The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide derivative.[4][5]
Data Summary and Optimization
The microwave-assisted protocol is highly versatile. The following table summarizes representative results for the synthesis of the core carboxylic acid and a subsequent amide derivative, demonstrating the efficiency of the method.
Solvent: High-boiling point, polar aprotic solvents like DMF or NMP are excellent choices for MAOS as they couple efficiently with microwaves and can reach high temperatures safely in sealed vessels.[8]
Base: Anhydrous potassium or cesium carbonate are effective inorganic bases for this SNAr reaction, as they are strong enough to deprotonate the phenol without causing significant side reactions.[13]
Temperature and Time: Microwave heating allows for rapid screening of optimal conditions. A temperature of 150 °C is typically sufficient to drive the reaction to completion in under 30 minutes, a significant improvement over conventional refluxing which can take over 24 hours.[2]
Safety Precautions
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven.
Reactions in sealed vessels can generate high internal pressures. Always use appropriate blast shields and adhere to the manufacturer's volume and temperature limits for the reaction vials.
Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The application of microwave irradiation provides a superior, rapid, and high-yielding pathway for the synthesis of 5-(4-bromophenoxy)pyrazine-2-carboxylic acid and its derivatives.[1][6] This protocol is robust, scalable, and aligns with the principles of green chemistry by reducing energy consumption and reaction times.[10] The resulting compounds serve as versatile intermediates for the development of new chemical entities in drug discovery programs.
References
Jain, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
Sharma, V. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Drug Delivery and Therapeutics, 14(1).
Singh, A. et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
Leonelli, F., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Hareesh, H.N. et al. (2015).
Zulqurnain, M. et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057.
Abdel-Wahab, B. F. et al. (2019). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. Medicinal Chemistry Research, 28.
PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
Varma, R.S. et al. (2025). Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation.
Singh, P. et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10, 36245-36264.
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry, 2(1).
Zhimomi, B. K. et al. (2024). Microwave-assisted synthesis of novel[1][6] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8).
Kráľová, K. et al. (2014). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Letters in Organic Chemistry, 11(1).
Mishra, M. (2020).
Hareesh, H.N. et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
Jauhari, S., & Singh, P. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661.
The Challenge:
The synthesis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid typically involves an
reaction between 5-chloropyrazine-2-carboxylic acid (or its ester) and 4-bromophenol in a dipolar aprotic solvent (DMSO or DMF).[1]
The Purification Logic:
Success relies on exploiting the massive acidity difference (
) between the product and the starting material.
Target Product (
): A relatively strong organic acid due to the electron-deficient pyrazine ring.[1]
Impurity: 4-Bromophenol (
): A weak acid.
By strictly controlling the pH of your aqueous workup, you can force the impurity into the organic phase while retaining the product in the aqueous phase (or vice versa), creating a self-validating separation system.
Troubleshooting & FAQ (Interactive Guide)
Q1: My crude NMR shows significant 4-bromophenol contamination. How do I remove it without a column?
Diagnosis: You likely performed a standard acidic workup (pH < 2).[1] At this pH, both the carboxylic acid product and the phenol are protonated (neutral) and will co-extract into the organic layer.
The Fix: The "pH Swing" Extraction
You must perform a differential extraction at pH 6.0 – 6.5 .[1]
Dissolve the crude mixture in dilute base (pH > 10). Both species are anionic (water-soluble).
Wash with Ethyl Acetate (removes neutral impurities).[1]
Adjust aqueous layer to pH 6.0 using 1M HCl.
Why? At pH 6, the Product (pKa ~3) is still 99.9% deprotonated (anionic/water-soluble). The Phenol (pKa ~9.[2][3][4]3) is protonated (neutral/organic-soluble).
Extract with Ethyl Acetate. The Phenol moves to the organic layer . The Product stays in the water .
Acidify the aqueous layer to pH 2.0. The product will precipitate or can be extracted with fresh organic solvent.[5][6]
Q2: I am seeing large DMSO/DMF peaks in my product. Rotovap isn't removing it.
Diagnosis: DMSO and DMF have high boiling points (189°C and 153°C) and form strong hydrogen bonds with carboxylic acids.[1]
The Fix: The LiCl Wash or Lyophilization
Method A (Extraction): Dissolve your crude in Ethyl Acetate.[1] Wash 3x with 5% aqueous Lithium Chloride (LiCl) . The high ionic strength forces the dipolar solvent into the aqueous phase better than brine or water.
Method B (Lyophilization): If the product is water-soluble (as a salt), freeze-drying is the gentlest way to sublime DMSO.[1]
Q3: My product is not precipitating upon acidification.
Diagnosis: Pyrazine carboxylic acids can be amphoteric or highly polar.[1] If the volume of water is too high, the product remains solubilized.
The Fix: Salting Out & Isoelectric Point
Saturate the acidic aqueous solution with solid NaCl ("Salting out").
Cool to 0°C.
If extraction is necessary, use 2-MeTHF or 10% Methanol in DCM instead of pure DCM/EtOAc to improve solubility of the polar acid.[1]
Visual Workflows
Diagram 1: The "pH Swing" Purification Logic
This flowchart illustrates the critical separation step based on pKa differences.
Caption: Differential pH extraction workflow utilizing the pKa difference between the pyrazine carboxylic acid and the phenol impurity.
Best for: Difficult separations where extraction fails or emulsions form.[1]
System Setup:
Stationary Phase: C18 (Reverse Phase).
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Gradient Table:
Time (min)
% Mobile Phase B
Purpose
0–2
5%
Load & Desalt
2–15
5% 60%
Elute Product (Polar)
15–20
60% 95%
Elute Phenol (Non-polar)
20–25
95%
Wash Column
Why this works: The highly polar carboxylic acid elutes early (low %B). The lipophilic 4-bromophenol retains longer on the C18 column and elutes at high %B.[1]
Technical Support Center: High-Purity Crystallization of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to achieve high purity through recrystallization. Our approach is grounded in first principles of physical organic chemistry to empower you to solve challenges logically and efficiently.
Part 1: Foundational Concepts & Initial Solvent Selection
FAQ 1: Why is solvent selection so critical for the recrystallization of this specific molecule?
Answer: The molecular structure of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid presents a unique challenge. It contains both polar and non-polar regions:
Polar Moieties: The pyrazine ring with its nitrogen atoms and, most importantly, the carboxylic acid group, can engage in hydrogen bonding and dipole-dipole interactions. These groups favor polar solvents.[1]
Non-Polar Moieties: The bromophenyl ether group is large, hydrophobic, and dominates a significant portion of the molecule's surface area. This region favors non-polar solvents.
An ideal recrystallization solvent must exhibit a steep solubility curve: it should dissolve the compound completely at an elevated temperature but very poorly at low temperatures, allowing for high recovery. For this molecule, a single solvent may not provide this ideal balance, often leading to the need for a mixed-solvent system.[2]
FAQ 2: What is a logical starting point for screening recrystallization solvents?
Answer: A systematic solvent screening process is essential. Based on the principle of "like dissolves like," we should test solvents across a range of polarities.[1] The carboxylic acid group suggests that polar protic or aprotic solvents are a good starting point.
Recommended Initial Screening Solvents:
Alcohols: Ethanol, Isopropanol (IPA)
Esters: Ethyl Acetate (EtOAc)
Ketones: Acetone
Ethers: Tetrahydrofuran (THF)
Aromatic Hydrocarbons: Toluene
Alkanes (as anti-solvents): Hexanes, Heptane
Water: While the carboxylic acid group imparts some water solubility, the large hydrophobic portion likely makes it a poor choice as the primary solvent, but it could be considered in specific systems or for washing salts.[1][2]
The following workflow provides a systematic approach to selecting a suitable solvent system.
Caption: A decision-making workflow for selecting a recrystallization method.
Part 2: Troubleshooting Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid.
Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
A: This typically points to one of two issues:
Incorrect Solvent Choice: The solvent may simply be too non-polar or too polar to effectively dissolve the compound at any temperature. Re-visit your solvent screening.
Insoluble Impurities: Your crude product may contain insoluble inorganic salts or polymeric byproducts. If the majority of your compound dissolves but a small amount of material remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[3][4]
Q2: My compound dissolved, but upon cooling, it "oiled out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.[5] This is a common problem with large, semi-rigid molecules.
Solutions:
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, add 10-20% more solvent, and attempt to cool again.[5]
Slow Down Cooling: Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving to an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.[6]
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5][6]
Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the cooled solution to induce crystallization.[4][6]
Q3: I got crystals, but my final yield is very low. Where did my product go?
A: Poor recovery can result from several factors during the workflow:
Using Too Much Solvent: This is the most frequent cause of low yield.[5] The compound remains in the mother liquor because the volume of solvent is too large to achieve saturation upon cooling. The only remedy is to evaporate some of the solvent and re-cool.
Premature Crystallization: If the compound crystallizes during a hot filtration step, significant product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[3][6]
Inadequate Cooling: Ensure you have cooled the crystallization mixture in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation before filtration.[3]
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve away your product. Always wash with a small amount of the ice-cold recrystallization solvent or a cold anti-solvent in which the product is known to be insoluble (e.g., cold hexanes).
Q4: The final product is discolored. How can I get a pure white solid?
A: Colored impurities are often highly conjugated organic molecules. They can sometimes be removed by adding a small amount of activated carbon (charcoal) to the hot solution before the hot filtration step.
Procedure:
Dissolve the crude solid in the hot solvent.
Remove the flask from the heat source.
Add a very small amount of activated carbon (e.g., the tip of a spatula). Caution: Adding charcoal to a boiling solution can cause violent bumping.
Gently swirl and re-heat to boiling for a few minutes.
Perform a hot filtration to remove the charcoal and the adsorbed impurities.[3]
Dissolution: Place the crude 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil on a hot plate with stirring.
Saturation: Continue adding hot ethyl acetate dropwise until the solid just dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of ice-cold ethyl acetate or hexanes.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "solvent").[7]
Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).
Re-solubilization: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
Crystallization: Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol. The decrease in temperature and the presence of the anti-solvent will cause the compound to crystallize out.
Isolation & Drying: Follow steps 6-8 from the single-solvent protocol, washing with a cold mixture of ethyl acetate/hexanes or pure cold hexanes.
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100
10.2
May be a poor primary solvent but useful for washes.[2]
FAQ: What is the mechanistic difference between slow cooling and "crashing out" a solid?
Answer: Crystal formation is a thermodynamically controlled process of self-assembly.
Slow Cooling: Allows molecules to deposit onto the growing crystal lattice in the most stable arrangement, selectively excluding impurity molecules that do not fit well into the lattice. This leads to high purity.[6]
Rapid Cooling ("Crashing Out"): Forces the solid out of solution so quickly that impurities become trapped (occluded) within the rapidly forming crystal structure. This is a kinetic process that results in a less pure solid.[6]
The logic behind this process is visualized below.
Caption: The kinetic vs. thermodynamic pathways of crystallization.
References
Google Patents. (n.d.).Derivatives of pyrazine carboxylic acid and processes for their production. (US2149279A).
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
Research Journal of Pharmacy and Biological Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
Google Patents. (n.d.).Process for preparing 5-methyl pyrazine-2-carboxylic acid. (CN1392143A).
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
University of New South Wales. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. (Vol. 2). Retrieved from [Link]
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. College Chemistry Tutorials. Retrieved from [Link]
Chemeketa Community College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
A Guide to the 1H and 13C NMR Spectral Interpretation of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid and its Analogs in Drug Discovery
This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, a heterocyclic compound with potential applications in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, a heterocyclic compound with potential applications in drug discovery, particularly in the development of new antitubercular agents. By understanding its spectral features, researchers can effectively characterize this molecule and distinguish it from structurally similar alternatives. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and compound verification.
The Central Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of a medicinal chemist. It provides unparalleled, high-resolution information about molecular structure, conformation, and dynamics in solution.[1][2][3] In the context of drug discovery, NMR is not merely a characterization technique but a strategic instrument used from hit identification and lead optimization to the study of drug-target interactions.[4][5] The ability to rapidly and non-destructively analyze small molecules makes 1D and 2D NMR techniques a "gold standard" for confirming the identity and purity of synthesized compounds.[1]
Predicted NMR Spectral Analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid
Due to the lack of publicly available experimental spectra for 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, this guide presents a detailed prediction based on the well-established NMR principles and spectral data of its constituent fragments: the pyrazine-2-carboxylic acid moiety and the 4-bromophenoxy group.
Structure:
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid is expected to exhibit distinct signals corresponding to the protons on the pyrazine and the bromophenoxy rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms within the rings.[6]
Table 1: Predicted ¹H NMR Data for 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (in DMSO-d₆)
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~13.5
Broad Singlet
1H
COOH
The carboxylic acid proton is highly deshielded and its chemical shift is sensitive to solvent and concentration.[7]
~8.9
Singlet
1H
H-3 (Pyrazine)
Protons on the pyrazine ring are significantly deshielded due to the two electronegative nitrogen atoms.[8][9][10]
~8.6
Singlet
1H
H-6 (Pyrazine)
Similar to H-3, this proton is in a deshielded environment.
~7.7
Doublet (J ≈ 9 Hz)
2H
H-2', H-6' (Bromophenoxy)
These protons are ortho to the bromine atom and will appear as a doublet due to coupling with H-3' and H-5'.
~7.2
Doublet (J ≈ 9 Hz)
2H
H-3', H-5' (Bromophenoxy)
These protons are ortho to the oxygen atom and will appear as a doublet due to coupling with H-2' and H-6'.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Table 2: Predicted ¹³C NMR Data for 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (in DMSO-d₆)
Predicted Chemical Shift (δ) ppm
Assignment
Rationale
~165
C=O (Carboxylic Acid)
The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[7]
~158
C-5 (Pyrazine)
This carbon is attached to the electronegative oxygen of the phenoxy group, leading to a downfield shift.
~154
C-2' (Bromophenoxy)
The carbon attached to the oxygen in the phenoxy ring.
~148
C-2 (Pyrazine)
The carbon bearing the carboxylic acid group.
~145
C-6 (Pyrazine)
A deshielded pyrazine ring carbon.
~138
C-3 (Pyrazine)
Another deshielded pyrazine ring carbon.
~133
C-3', C-5' (Bromophenoxy)
Aromatic carbons ortho to the oxygen.
~123
C-2', C-6' (Bromophenoxy)
Aromatic carbons ortho to the bromine.
~118
C-4' (Bromophenoxy)
The carbon atom directly bonded to the bromine atom.
Comparison with Alternative Compounds in Antitubercular Drug Discovery
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid belongs to the broader class of pyrazine derivatives, which includes the first-line antituberculosis drug, Pyrazinamide (PZA).[11] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[12][13] The structural similarity of our topic compound to POA suggests it could be investigated for similar biological activity.
A key area of research in tuberculosis treatment is the development of direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.[14][15] Compounds that directly inhibit InhA can overcome resistance mechanisms associated with the activation of prodrugs like isoniazid.[14][15]
Table 3: Comparison of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid with Alternative Antitubercular Scaffolds
Compound
Structural Class
Mechanism of Action (if known)
Key Differentiating NMR Features
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Substituted Pyrazine-2-carboxylic Acid
Potentially similar to Pyrazinoic Acid or a novel mechanism.
Presence of signals for the 4-bromophenoxy group in both ¹H and ¹³C NMR.
Diverse and complex NMR spectra depending on the specific scaffold, often lacking the characteristic pyrazine signals.
The unique spectral signature of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, particularly the distinct signals of the disubstituted benzene ring of the 4-bromophenoxy moiety, allows for its unambiguous identification and differentiation from its parent compound, pyrazinoic acid, and other structurally diverse antitubercular agents.
Experimental Protocols
Acquiring high-quality NMR data is paramount for accurate structural interpretation. The following are generalized protocols for the preparation and analysis of a solid organic compound like 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid.
I. NMR Sample Preparation
A well-prepared sample is the foundation of a good NMR spectrum.[17]
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice for polar aromatic carboxylic acids due to its excellent solubilizing power and the fact that it often provides sharp peaks for exchangeable protons.[18] Chloroform-d (CDCl₃) is another common, less polar option.[7][19]
Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[7] For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[7]
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20]
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
II. NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
Use a standard single-pulse experiment.
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[6]
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Perform phase and baseline corrections.
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]
III. Advanced 2D NMR Experiments
For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, 2D NMR experiments are invaluable.[21][22][23][24][25]
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons.[21][23]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[21][23]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different molecular fragments.[24]
Visualizing the NMR Interpretation Workflow
The following diagram illustrates the logical flow for the structural elucidation of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid using NMR spectroscopy.
Caption: Workflow for NMR spectral analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid provide a clear spectral fingerprint for its identification. The distinct signals arising from the pyrazine and 4-bromophenoxy moieties allow for its confident characterization and differentiation from other antitubercular agents. By following the outlined experimental protocols, researchers in drug discovery can reliably obtain and interpret the NMR data for this and related compounds, thereby accelerating the development of new therapeutic agents.
References
Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS One, 10(10), e0140097.
Jaskolski, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 22(16), 8885.
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available from: [Link]
Pellecchia, M., et al. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 65(2), 1017-1036.
MDPI. (2021). Applications of Solution NMR in Drug Discovery. Available from: [Link]
Bruker. Avance Beginners Guide - Solvent Selection. Available from: [Link]
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available from: [Link]
Weizmann Institute of Science. NMR Sample Preparation. Available from: [Link]
University of York. NMR Sample Preparation. Available from: [Link]
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
American Society for Microbiology. (2012). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 56(10), 5143-5151.
MDPI. (2024). Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. Available from: [Link]
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available from: [Link]
American Society for Microbiology. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy, 39(9), 2088-2091.
University of Colorado Boulder. NMR Spectrum Acquisition. Available from: [Link]
Iowa State University. NMR Sample Preparation. Available from: [Link]
bioRxiv. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. Available from: [Link]
Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Available from: [Link]
American Chemical Society. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry, 65(23), 15636-15653.
Doležal, M., et al. (2006).
National Center for Biotechnology Information. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Available from: [Link]
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available from: [Link]
ResearchGate. (2022). Pyrazinamide analogs with antimycobacterial activity. Enzymes that could convert PZA or n. Available from: [Link]
ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Available from: [Link]
Kumar, P., et al. (2016). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 21(12), 1713.
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
Lamont, E. A., et al. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(2), e00070-19.
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
ResearchGate. (2014). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available from: [Link]
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
Mor. J. Chem. (2022).
Holzer, W., et al. (2008). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin. Molecules, 13(7), 1539-1556.
National Center for Biotechnology Information. Pyrazine. PubChem Compound Summary for CID 9261. Available from: [Link].
Spectral Database for Organic Compounds, SDBS. 13C-NMR of 4-bromophenol. Available from: [Link]
Asian Journal of Pharmaceutics. (2026). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Available from: [Link]
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National Center for Biotechnology Information. 4-Bromophenol. PubChem Compound Summary for CID 7808. Available from: [Link].
A Comparative Analysis of 5-(4-Bromophenoxy)pyrazine-2-carboxylic Acid and its 5-Chlorophenoxy Analog: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrazine-2-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules. The strategic modifica...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pyrazine-2-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules. The strategic modification of this core, particularly at the 5-position with substituted phenoxy groups, offers a fertile ground for modulating pharmacological properties. This guide provides a detailed comparative analysis of two such analogs: 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid and 5-(4-Chlorophenoxy)pyrazine-2-carboxylic acid. While direct comparative bioactivity data for these specific molecules is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) of related compounds to offer a scientifically grounded comparison.
Introduction: The Pyrazine-2-Carboxylic Acid Core
The pyrazine ring, a nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The carboxylic acid moiety at the 2-position often acts as a crucial pharmacophore, engaging in key interactions with biological targets. The 5-position of the pyrazine ring presents a modifiable vector for introducing various substituents to fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.
Synthesis of 5-(Halophenoxy)pyrazine-2-carboxylic Acids
The synthesis of these target compounds typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic route is outlined below:
Caption: General workflow for the synthesis of 5-(4-Halophenoxy)pyrazine-2-carboxylic acids.
This reaction proceeds by the displacement of the chlorine atom at the 5-position of the pyrazine ring by the corresponding 4-halophenoxide, generated in situ by the base. The choice of base and solvent is critical for optimizing the reaction yield and purity.
The Influence of Halogen Substitution on Bioactivity: A Mechanistic Overview
The introduction of a halogen atom—in this case, bromine versus chlorine—at the para-position of the phenoxy ring can significantly impact the molecule's biological activity through several mechanisms:
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups through induction but electron-donating through resonance. Their net effect influences the electron density of the entire molecule, which can alter its binding affinity to the target protein.
Lipophilicity: The hydrophobicity of a molecule is a critical determinant of its ability to cross cell membranes and its overall pharmacokinetic profile. Generally, bromine is more lipophilic than chlorine. This difference in lipophilicity can affect cell permeability, plasma protein binding, and metabolic stability.
Steric Factors: The atomic radius of bromine is larger than that of chlorine. This size difference can influence how the molecule fits into the binding pocket of a target protein, potentially leading to differences in potency and selectivity.
Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the binding site of a protein. The strength of this interaction can vary between bromine and chlorine, impacting the overall binding affinity.
Hypothetical Bioactivity Comparison: 5-(4-Bromophenoxy) vs. 5-(4-Chlorophenoxy) Analogs
In the absence of direct comparative experimental data, we can extrapolate a hypothetical comparison based on the principles outlined above.
Property
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
5-(4-Chlorophenoxy)pyrazine-2-carboxylic acid
Rationale
Potency
Potentially higher
Potentially lower
The greater polarizability and potential for stronger halogen bonding of bromine could lead to enhanced binding affinity.
Selectivity
May differ
May differ
The subtle differences in size and electronic properties could lead to differential interactions with off-target proteins.
Cell Permeability
Potentially higher
Potentially lower
The increased lipophilicity of the bromo-analog may facilitate passive diffusion across cell membranes.
Metabolic Stability
May be lower
May be higher
The carbon-bromine bond can be more susceptible to metabolic cleavage than the carbon-chlorine bond.
Toxicity
Potentially higher
Potentially lower
Increased lipophilicity and potential for different metabolic pathways could lead to higher cytotoxicity for the bromo-analog.[1][2]
It is imperative to underscore that these are predictions and require experimental validation.
Proposed Experimental Protocols for Bioactivity Comparison
To empirically determine the comparative bioactivity of these two analogs, a series of well-defined experiments are necessary.
In Vitro Enzyme/Receptor Binding Assays
Objective: To determine the inhibitory or binding affinity of the compounds against a specific biological target.
Protocol:
Target Selection: Identify a relevant biological target (e.g., a kinase, protease, or receptor) based on the therapeutic area of interest.
Assay Development: Utilize a suitable assay format, such as a fluorescence-based, luminescence-based, or radiometric assay.
Compound Preparation: Prepare stock solutions of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid and 5-(4-Chlorophenoxy)pyrazine-2-carboxylic acid in a suitable solvent (e.g., DMSO).
Assay Execution:
Prepare a series of dilutions for each compound.
Incubate the compounds with the target enzyme/receptor and its substrate/ligand under optimized conditions (buffer, temperature, time).
Measure the assay signal using a plate reader.
Data Analysis:
Plot the percentage of inhibition versus the compound concentration.
Calculate the IC50 (for inhibitors) or Kd/Ki (for binding affinity) values using non-linear regression analysis.
This guide provides a definitive operational protocol for the safe handling and disposal of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (CAS: 876161-05-6). It is designed for laboratory managers and safety officers requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive operational protocol for the safe handling and disposal of 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (CAS: 876161-05-6). It is designed for laboratory managers and safety officers requiring immediate, actionable data.
Executive Summary: Immediate Disposal Directive
Waste Classification:Halogenated Organic Acid .
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
Critical Restriction:DO NOT dispose of via sanitary sewer (drain) or municipal trash.[1] The brominated aromatic structure is environmentally persistent and toxic to aquatic life.
Segregation: Keep separate from strong oxidizers and non-halogenated solvents.[2]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2]
Property
Specification
Chemical Name
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
CAS Number
876161-05-6
Molecular Formula
C₁₁H₇BrN₂O₃
Molecular Weight
295.09 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Acidity (pKa)
~3.0 - 4.0 (Estimated for pyrazine carboxylic acid derivatives)
16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances)
Waste Code (US)
Not P/U listed; Characterize as D002 (Corrosive) if pH < 2, otherwise Toxic/Irritant .
Pre-Disposal Assessment: The "Why" Behind the Protocol
To ensure safety and compliance, you must understand the chemical mechanisms dictating these procedures.
A. The Halogen Factor (Bromine)
Mechanism: The presence of the bromine atom on the phenoxy ring dictates that this waste must be incinerated at high temperatures (>1100°C).
Reasoning: Low-temperature combustion of brominated aromatics can catalyze the formation of brominated dioxins and furans, which are highly toxic environmental pollutants. Standard "organic waste" streams often do not reach the necessary temperatures to safely cleave the C-Br bond.
Action: Always label as "HALOGENATED" to alert the disposal facility to use the appropriate incineration chamber.
B. The Acidic Functionality
Mechanism: The carboxylic acid group (-COOH) makes this compound reactive toward bases.[5]
Reasoning: While neutralization is a common lab technique, do not attempt to neutralize and drain-dispose this compound. The resulting salt (5-(4-bromophenoxy)pyrazine-2-carboxylate) remains a halogenated aromatic pollutant.
Action: Segregate from cyanide or sulfide-bearing wastes to prevent the liberation of toxic gases (HCN/H₂S) in the event of accidental mixing.
Operational Workflow: Step-by-Step Disposal
Scenario A: Disposal of Solid Substance
Applicable to expired pure stocks, spill cleanup residues, or contaminated weighing paper.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, work inside a fume hood.
Labeling: Affix a hazardous waste label immediately.
Secondary Containment: Place the jar into a clear plastic bag or secondary bin to capture any potential leaks.
Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquors)
Applicable to reaction mixtures or analytical samples dissolved in solvents (e.g., DMSO, Methanol).
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
Do NOT pour into "Non-Halogenated" carboys (e.g., Acetone/Ethanol waste), as this upgrades the entire container's disposal cost and processing requirements.
Compatibility Check: Verify the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). The pyrazine ring is susceptible to oxidation, which can be exothermic.
Transfer: Pour slowly using a funnel.
Log Entry: Record the volume and approximate concentration on the waste container's log sheet.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for segregating and processing this specific waste stream.
Figure 1: Decision tree for the segregation and packaging of brominated pyrazine waste.
Emergency Response Procedures
In the event of a spill during the disposal process, adhere to the following:
Solid Spill:
PPE: Nitrile gloves, lab coat, safety goggles, and N95 dust mask (if outside a hood).
Action: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
Decontamination: Wipe the surface with a dilute soap solution, followed by water.
Liquid Spill:
Action: Absorb with an inert material (vermiculite or spill pads).
Contraindication: Do not use sawdust or other combustible materials if the solvent carrier is flammable.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18779790, 5-Bromopyrazine-2-carboxylic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (2025). Hazardous Waste Codes & Classification (RCRA). Retrieved from [Link]
European Commission (2025). Waste Framework Directive: European List of Waste (LoW). Retrieved from [Link]